5-Amino-2-bromobenzenesulfonamide
Overview
Description
5-Amino-2-bromobenzenesulfonamide: is an organic compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.10 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 5th position and a bromine atom at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-2-bromobenzenesulfonamide typically involves the bromination of 5-Aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd position. The general reaction scheme is as follows:
Starting Material: 5-Aminobenzenesulfonamide
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to control the rate of bromination.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
5-Amino-2-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido derivatives or thiol-substituted compounds.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Scientific Research Applications
Chemistry:
In chemistry, 5-Amino-2-bromobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations and coupling reactions.
Biology and Medicine:
In biological and medicinal research, this compound is studied for its potential as a pharmacophore. It can be used in the design of new drugs, particularly those targeting bacterial infections, due to its structural similarity to sulfonamide antibiotics .
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its bromine and amino groups provide sites for further functionalization, making it a versatile intermediate.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromobenzenesulfonamide, particularly in its potential antibacterial applications, involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for DNA production . By inhibiting this enzyme, the compound can effectively halt bacterial growth and replication.
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzenesulfonamide
- 2-Amino-5-fluorobenzenesulfonamide
- 2-Amino-5-iodobenzenesulfonamide
Comparison:
Compared to its analogs, 5-Amino-2-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
5-amino-2-bromobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQORKUKDEPBSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300523 | |
Record name | 5-Amino-2-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-51-9 | |
Record name | 5-Amino-2-bromobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100367-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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